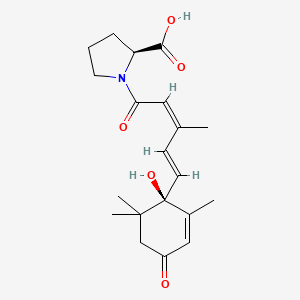
(+)-cis,trans-Abscisic Acid-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-L-proline is a compound that combines the properties of abscisic acid and L-proline Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-proline is an amino acid known for its role in protein synthesis and structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis,trans-Abscisic Acid-L-proline typically involves the hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This enzymatic reaction is carried out in water, with the presence of Fe(II) ions and α-ketoglutarate as essential cofactors . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
For large-scale production, the enzymatic hydroxylation method is preferred due to its efficiency and selectivity. The process involves continuous supplementation of Fe(II) ions and α-ketoglutarate to maintain the stability of the enzyme and ensure consistent product quality . The final product is purified using silica gel chromatography, with an amino protection strategy to improve the resolution of isomer products .
Analyse Des Réactions Chimiques
Types of Reactions
(+)-cis,trans-Abscisic Acid-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique structure of the compound, which combines the properties of abscisic acid and L-proline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of hydroxylated derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can be carried out using various nucleophiles, such as halides or amines, under appropriate conditions to introduce new functional groups into the molecule.
Major Products Formed
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-L-proline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-proline involves its interaction with specific molecular targets and pathways. Abscisic acid is known to bind to receptors in plant cells, triggering a cascade of signaling events that regulate various physiological processes . L-proline, on the other hand, plays a role in protein synthesis and structure, as well as in maintaining cellular redox homeostasis . The combination of these two molecules results in a compound that can modulate multiple pathways and exert diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-proline: A non-essential amino acid with key roles in protein structure and cellular metabolism.
Abscisic acid: A plant hormone involved in stress responses and developmental processes.
Hydroxyprolines: Derivatives of proline with hydroxyl groups, used as chiral building blocks in organic synthesis.
Uniqueness
(+)-cis,trans-Abscisic Acid-L-proline is unique due to its combination of abscisic acid and L-proline, resulting in a compound with properties and potential applications that are distinct from those of its individual components. The presence of both abscisic acid and L-proline in a single molecule allows it to modulate multiple pathways and exert diverse biological effects, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C20H27NO5 |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
(2S)-1-[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H27NO5/c1-13(10-17(23)21-9-5-6-16(21)18(24)25)7-8-20(26)14(2)11-15(22)12-19(20,3)4/h7-8,10-11,16,26H,5-6,9,12H2,1-4H3,(H,24,25)/b8-7+,13-10-/t16-,20-/m0/s1 |
Clé InChI |
IFWLZCDJPIGOIX-FQNZMDHPSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N2CCC[C@H]2C(=O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)N2CCCC2C(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


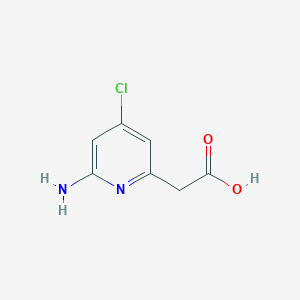
![2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetamide](/img/structure/B13445276.png)

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)
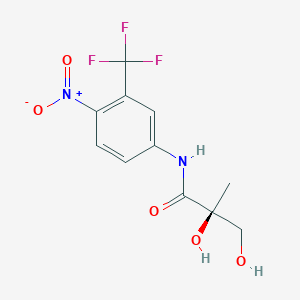
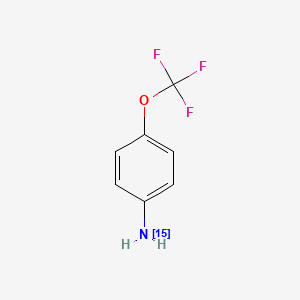
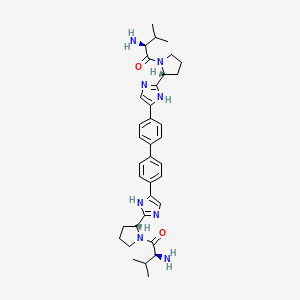
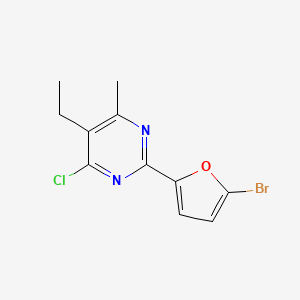



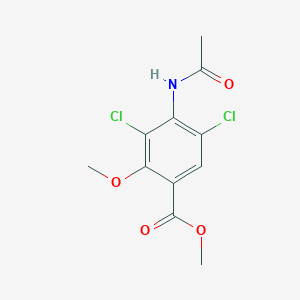
![1-[4-[2-(Tert-butylamino)-3-hydroxypropoxy]phenyl]-3-cyclohexylurea](/img/structure/B13445343.png)
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
